N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2S/c1-24-5-7-25(8-6-24)17(13-4-9-28-12-13)11-22-18(26)19(27)23-14-2-3-16(21)15(20)10-14/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKCGFKFNWBYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by:
- Molecular Formula : CHClFNO
- Molecular Weight : 421.9 g/mol
- Structural Components :
- A chloro and fluorine substituent on the phenyl ring.
- A piperazine moiety which enhances its pharmacokinetic properties.
- A thiophene ring that may contribute to its interaction with biological targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various signaling pathways, particularly those associated with cancer proliferation and inflammation.
- Receptor Binding : The structural features allow for selective binding to certain receptors, potentially influencing pathways related to neuropharmacology and cancer biology.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant activity against various bacterial strains, indicating potential as an antibiotic candidate .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of several tumor cell lines at micromolar concentrations, blocking cell cycle progression in the G2/M phase. This was corroborated by competitive binding assays showing significant inhibition of cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Similar derivatives have shown effectiveness against Mycobacterium smegmatis, suggesting that this class of compounds could be developed further as antibiotics.
Research Data Table
Q & A
Q. What are the recommended synthetic routes for this oxalamide derivative, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis involves sequential coupling of the 3-chloro-4-fluoroaniline derivative with a piperazine-thiophene ethylamine intermediate. Key steps:
- Step 1: Activation of the chloro-fluorophenylamine using carbodiimide (e.g., EDC) in anhydrous DCM at 0–5°C.
- Step 2: Reaction with the thiophene-piperazine ethylamine intermediate under nitrogen atmosphere.
- Step 3: Purification via silica gel chromatography (eluent: 5% MeOH/DCM) yields >90% purity. Critical parameters include stoichiometric ratios (1:1.2 for amine to acyl chloride), solvent choice (THF for improved solubility), and reaction time (12–16 hours for complete coupling). Confirm purity via HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) .
Q. How can the compound’s physicochemical properties be systematically characterized for preclinical studies?
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
Methodological Answer: Focus on modifying three regions:
- Piperazine moiety : Replace 4-methyl with bulkier groups (e.g., 4-cyclopentyl) to assess steric effects on receptor docking.
- Thiophene ring : Introduce electron-withdrawing groups (e.g., -NO₂) to alter π-π stacking interactions.
- Chloro-fluorophenyl group : Test halogen substitution patterns (e.g., Br vs. Cl) using molecular docking (AutoDock Vina) and SPR binding assays. Example SAR table:
| Modification | Binding Affinity (KD, nM) | Selectivity Ratio (vs. Off-target) |
|---|---|---|
| 4-Methylpiperazine (base) | 45 ± 3 | 12:1 |
| 4-Cyclopentylpiperazine | 28 ± 2 | 18:1 |
| 5-Nitrothiophene | 62 ± 4 | 8:1 |
| Prioritize modifications that improve both affinity and selectivity . |
Q. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
Methodological Answer: Contradictions may arise due to:
- Membrane permeability : Measure intracellular concentration via LC-MS after treating cells (e.g., HEK293) for 24 hours.
- Metabolic stability : Incubate with liver microsomes; compare half-life to in vitro IC50 shifts.
- Off-target effects : Use kinome-wide profiling (e.g., KINOMEscan) to identify confounding targets. If cell-based activity is lower than in vitro data, consider prodrug strategies (e.g., esterification of the oxalamide) to enhance uptake .
Q. What computational strategies are effective for predicting metabolite formation and toxicity?
Methodological Answer:
- Metabolism Prediction : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., piperazine N-demethylation).
- Toxicity Screening : Apply Derek Nexus to assess structural alerts (e.g., thiophene-S-oxidation forming reactive metabolites).
- Validation : Synthesize predicted metabolites (e.g., sulfoxide derivative) and test in hepatocyte viability assays. Example workflow:
Compound → MetaSite → Major Metabolites → Derek Nexus → Toxicity Risk → Experimental Validation
Cross-reference with for metabolite isolation protocols .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
Methodological Answer: Discrepancies often stem from:
- Experimental conditions : Standardize pH (e.g., 7.4 vs. 6.8) and temperature (25°C vs. 37°C).
- Aggregation : Use dynamic light scattering (DLS) to detect micelle formation at high concentrations.
- Ionic strength : Compare solubility in PBS vs. pure water; adjust buffer composition for consistency. Example reconciliation table:
| Study | Solubility (mg/mL) | Conditions |
|---|---|---|
| 0.05 | PBS, pH 7.4, 25°C | |
| 0.12 | H2O, pH 6.0, 37°C | |
| Standardize protocols using USP guidelines for reproducibility . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
